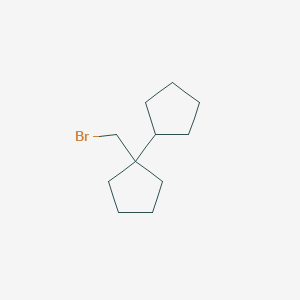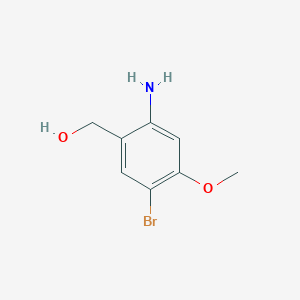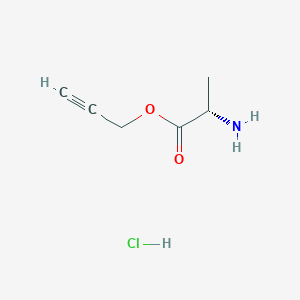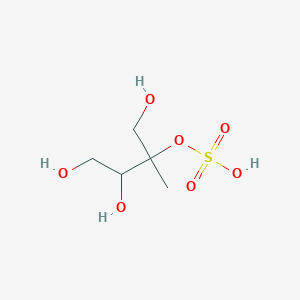
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is an organic compound with a complex structure that includes multiple hydroxyl groups and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor molecule followed by the introduction of the sulfate group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group, resulting in a simpler alcohol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Scientific Research Applications
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The sulfate group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Trihydroxy-3-methylbutan-2-one
- 1,3,4-Trihydroxy-2-methylbutane
Uniqueness
1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical properties
Properties
Molecular Formula |
C5H12O7S |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
(1,3,4-trihydroxy-2-methylbutan-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C5H12O7S/c1-5(3-7,4(8)2-6)12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
XWFNSWWNQVPGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(CO)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


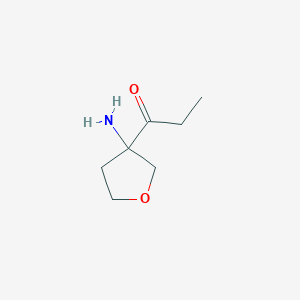
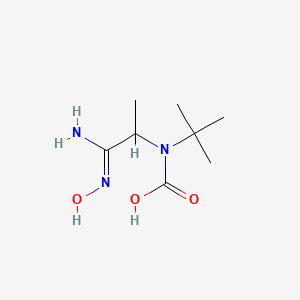
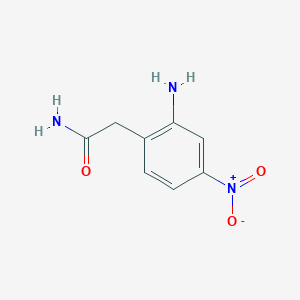



![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
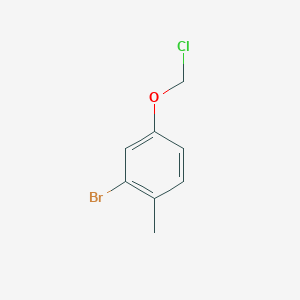
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
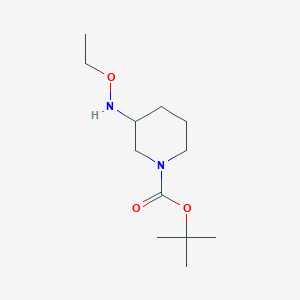
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
